bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Description
Systematic IUPAC Name and Alternative Designations
The compound bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N-(2-{1H-1,2,4-triazol-1-yl}ethyl)-2-{1H-1,2,4-triazol-1-yl}ethanamine . This nomenclature reflects its core structure: a central amine group bonded to two ethyl substituents, each terminating in a 1,2,4-triazole ring.
Alternative designations include:
- 1,1′-(1,2-Ethanediyl)bis(1H-1,2,4-triazole)
- This compound
- 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole
These synonyms emphasize the compound’s symmetrical bis-triazole-ethylamine architecture.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₁₃N₇ . This composition arises from two 1,2,4-triazole rings (C₂H₃N₃ each), two ethylene linkers (C₂H₄ each), and a central amine group (NH).
Molecular Weight Calculation:
- Carbon (C): 8 atoms × 12.01 g/mol = 96.08 g/mol
- Hydrogen (H): 13 atoms × 1.008 g/mol = 13.10 g/mol
- Nitrogen (N): 7 atoms × 14.01 g/mol = 98.07 g/mol
- Total : 96.08 + 13.10 + 98.07 = 207.25 g/mol
This matches the experimentally reported molecular weight of 207.24 g/mol , confirming stoichiometric consistency.
Exact Mass :
Using isotopic abundances:
- ¹²C: 8 × 12.0000 = 96.0000
- ¹H: 13 × 1.0078 = 13.1014
- ¹⁴N: 7 × 14.0031 = 98.0217
- Exact mass : 96.0000 + 13.1014 + 98.0217 = 207.1231 g/mol
Structural Summary Table
Structure
2D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUXLWPMWKQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCNCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that exhibits a wide range of bioactivitiesDerivatives of 1,2,4-triazole, a component of this compound, have been found to inhibit the activity of protein tyrosine phosphatase.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that derivatives of 1,2,4-triazole can inhibit the activity of protein tyrosine phosphatase, which plays a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Biological Activity
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The triazole moiety is well-known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing available data from various studies.
Chemical Structure
The compound consists of two 1H-1,2,4-triazole rings connected by an ethylene amine linker. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of various triazole compounds:
Case Study : A study on the synthesis and evaluation of various triazole derivatives demonstrated that compounds with triazole rings showed potent activity against Staphylococcus aureus, with some derivatives exhibiting lower MIC values than traditional antibiotics .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound and related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 melanoma cells | 26.09 | Induces apoptosis via ROS generation |
| Triazole-based derivatives | SK-Hep1 liver cancer cells | 5.2 | DNA intercalation and cleavage |
Case Study : In vitro studies have shown that compounds containing a triazole moiety induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and DNA damage . For instance, bis(benzimidazole) complexes demonstrated significant cytotoxicity against melanoma cells via ROS-mediated pathways .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : The presence of the triazole ring enhances binding affinity to biological targets such as enzymes and receptors.
- Amine Linker : The ethylene amine linker may facilitate interactions with nucleophilic sites in target proteins or DNA.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit potent antibacterial and antifungal activities. For instance, compounds featuring the 1,2,4-triazole structure have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance these biological activities significantly.
Anticancer Properties
Recent studies have also focused on the anticancer potential of triazole derivatives. For example, bis(1,2,4-triazolo[3,4-b]thiadiazine) compounds have demonstrated promising cytotoxic effects against various human cancer cell lines. These compounds induce apoptosis through pathways involving PARP-1 and EGFR . The ability of these triazole derivatives to target specific molecular pathways makes them valuable candidates in cancer therapy.
Enzyme Inhibition
bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine has been reported to inhibit specific enzymes such as methionine aminopeptidase type II (MetAP2). This inhibition is crucial as MetAP2 plays a role in the growth of cancer cells. Compounds that effectively inhibit this enzyme can potentially serve as therapeutic agents in oncology .
Agrochemical Applications
Herbicides
The triazole structure is also utilized in the development of herbicides. For instance, processes for synthesizing triazole-based herbicides have been documented, indicating their effectiveness in controlling unwanted vegetation. These compounds work by disrupting specific biochemical pathways in plants .
Pesticides
Research into triazole derivatives has led to the creation of novel pesticides that demonstrate enhanced efficacy against agricultural pests. The incorporation of the triazole moiety into pesticide formulations has been shown to improve their stability and effectiveness under field conditions.
Material Science Applications
Corrosion Inhibitors
Triazole compounds are recognized for their ability to act as corrosion inhibitors. Their application in coatings and materials helps protect metals from oxidative damage. The unique chemical properties of triazoles allow them to form protective films on metal surfaces .
Polymer Science
In polymer chemistry, this compound can be used as a building block for synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the incorporation of the triazole group.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and analogous bis-triazole compounds:
Structural and Functional Differences
This flexibility may enhance its utility in supramolecular chemistry . In contrast, 1,2-bis(1,2,4-triazol-1-yl)ethane lacks a functional central group, limiting its reactivity to non-covalent interactions .
Compounds like 2-(2,4-difluorophenyl)-1,3-bis-triazol-propan-2-ol use a propanol linker, which introduces hydroxyl-group reactivity (e.g., hydrogen bonding) absent in the ethyl-amine analog .
The target compound’s amine-ethyl-triazole structure may instead favor enzyme inhibition or ligand-receptor interactions . Deferasirox leverages bis-hydroxyphenyl-triazole motifs for metal chelation, a property less pronounced in the ethyl-amine-linked target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine typically involves the nucleophilic substitution of ethylenediamine or its derivatives with 1,2,4-triazole units or the cyclization of appropriate hydrazide precursors to form the triazole rings attached to ethylamine moieties. The key synthetic steps often include:
- Preparation of 1,2,4-triazole intermediates.
- Functionalization of ethylenediamine to introduce triazole rings.
- Cyclization and purification steps to isolate the bis-substituted product.
Preparation of 1H-1,2,4-Triazole Units
A critical precursor in the synthesis is the 1H-1,2,4-triazole ring. Efficient and scalable methods for synthesizing 1H-1,2,4-triazole have been reported:
Formic acid ester, hydrazine hydrate, and ammonium salt method: This involves reacting formic acid esters with hydrazine hydrate and ammonium salts (e.g., ammonium chloride) in a sealed autoclave under controlled heating (~120°C). The reaction proceeds with pressurization and stirring, producing a white emulsion which upon refluxing with ethanol and crystallization yields 1H-1,2,4-triazole with high purity and yield (~84% hydrazine hydrate recovery). This method is noted for its simplicity, lower energy consumption, and minimal waste discharge but requires corrosion-resistant equipment due to formic acid's corrosiveness.
Bishydrazide and ammonia method: This older method involves high-pressure, high-temperature reaction (~200°C) of bishydrazide with liquefied ammonia for 24 hours. The yield is moderate (70-80%), but the method demands specialized equipment for high pressure and temperature, limiting industrial scalability.
Synthesis of this compound
The bis-substituted ethylenediamine derivatives bearing 1,2,4-triazole rings can be synthesized by:
Reaction of ethylenediamine derivatives with 1,2,4-triazole precursors: This involves nucleophilic substitution or condensation reactions where the amino groups of ethylenediamine react with triazole-containing electrophiles or hydrazide intermediates to form bis-substituted products.
Cyclization of bis-hydrazide derivatives: Starting from bis-hydrazide compounds (e.g., terephthaloyl or isophthaloyl hydrazides), reaction with isothiocyanates followed by cyclization under basic conditions yields bis-1,2,4-triazole derivatives. Although these examples focus on aromatic bis-triazoles, similar principles apply for ethylamine-linked bis-triazoles.
One-pot tandem synthesis: A recent method employs a regioselective one-pot protocol using bis-1,3-disubstituted thioureas under sonochemical conditions to afford bis--triazol-3-yl amines. This approach is efficient and scalable, allowing regioselective formation of the bis-triazole rings linked via amine groups.
Typical Reaction Conditions and Solvents
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP) are commonly used to dissolve reactants and facilitate cyclization reactions. Aromatic solvents like toluene or xylene and chlorinated solvents like chlorobenzene are also employed depending on the reaction step.
Temperature and Time: Reactions are typically performed at mild to moderate temperatures, often at boiling points of the solvent (e.g., 120-140°C) with reaction times ranging from 0.5 to 3 hours for cyclization or substitution steps. High-pressure conditions may be required for certain steps involving ammonia.
Purification: The products are often isolated by precipitation or crystallization from lower alcohols such as methanol or ethanol. Filtration, washing, and drying yield high-purity compounds with melting points consistent with literature values.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. 1H-1,2,4-triazole synthesis | Formic acid ester, hydrazine hydrate, ammonium chloride | Sealed autoclave, reflux ethanol | 120 | 1.5-2 | ~84 | High purity, minimal waste |
| 2. Bis-hydrazide formation | Terephthaloyl chloride + hydrazine hydrate | Ethanol | Reflux | 7 | - | Precursor for bis-triazole derivatives |
| 3. Cyclization to bis-triazole | Bis-thiosemicarbazide + NaOH, acidification | Ethanol + aqueous NaOH | Reflux | 4 | - | Yields bis-1,2,4-triazole-3-thiols |
| 4. One-pot bis-triazole synthesis | Bis-1,3-disubstituted thioureas + sonication | - | Ambient to reflux | - | High | Regioselective, scalable |
Research Findings and Optimization Notes
The formic acid ester/hydrazine hydrate/ammonium salt method is favored for its balance of yield, purity, and operational simplicity, although equipment corrosion by formic acid requires consideration.
The bishydrazide/ammonia method offers a direct route but demands high pressure and temperature, making it less practical for large-scale synthesis.
Use of polar aprotic solvents enhances reaction rates and yields in cyclization steps, with mild temperature control simplifying process management.
One-pot sonochemical protocols represent an advancement in sustainable and scalable synthesis, reducing steps and improving regioselectivity.
Purification by crystallization from alcohols ensures high purity (>99%) and good yields, critical for applications requiring analytical-grade material.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, and how can reaction purity be optimized?
- Methodology :
- Stepwise alkylation : React 1,2,4-triazole with ethylene diamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce triazole moieties. Monitor progress via TLC or HPLC .
- Microwave-assisted synthesis : Use green chemistry approaches to reduce reaction time and improve yield, as demonstrated for analogous triazole derivatives (e.g., 5-pyridinyl-3-amino-1,2,4-triazoles) .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Identify ethylene linker protons (δ 3.5–4.0 ppm, triplet) and triazole ring protons (δ 7.8–8.2 ppm, singlet). Compare with reference data for structurally similar triazolylphenyl amines .
- ¹³C NMR : Confirm ethylene carbons (δ 40–50 ppm) and triazole carbons (δ 145–155 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Approach :
- Comparative assay validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination in kinase inhibition assays) to isolate variables like solvent effects or cell line specificity .
- Structural analogs analysis : Compare activity trends across derivatives with systematic substitutions (e.g., varying triazole substituents) to identify pharmacophoric requirements .
- Computational docking : Model interactions with target proteins (e.g., GPCRs or kinases) to rationalize discrepancies between in vitro and in vivo results .
Q. What experimental designs are optimal for assessing the environmental fate of this compound in ecological risk studies?
- Design framework :
- Split-plot design : Assign environmental compartments (soil, water) as main plots, degradation conditions (pH, UV exposure) as subplots, and timepoints as sub-subplots .
- Analytical protocols :
- Abiotic degradation : Monitor hydrolysis kinetics via LC-MS under varying pH (3–9) and temperatures (25–50°C) .
- Biotic transformation : Use microbial consortia from contaminated sites to assess biodegradation pathways (GC-MS for metabolite profiling) .
- Statistical validation : Apply ANOVA to evaluate compartment-specific degradation rates and Tukey’s test for pairwise comparisons .
Q. How can computational modeling predict the ligand-protein binding mechanisms of this compound?
- Methodology :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model conformational flexibility of the ligand in binding pockets (e.g., α(2C)-AR) over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites for covalent binding .
- Validation : Cross-reference docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
Data Reporting and Validation
Q. What are the best practices for reporting physicochemical properties of this compound in compliance with IUPAC guidelines?
- Critical parameters :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
